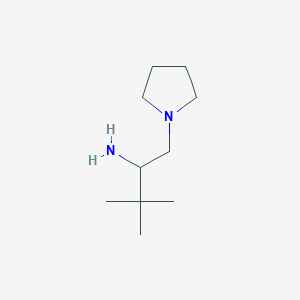

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine

CAS No.: 844882-19-5

Cat. No.: VC2346078

Molecular Formula: C10H22N2

Molecular Weight: 170.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 844882-19-5 |

|---|---|

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.3 g/mol |

| IUPAC Name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |

| Standard InChI | InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3 |

| Standard InChI Key | IWODVMXFHKPVBD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CN1CCCC1)N |

| Canonical SMILES | CC(C)(C)C(CN1CCCC1)N |

Introduction

Chemical Structure and Properties

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine is characterized by a pyrrolidine ring attached to a butane backbone with two methyl groups at the 3-position and an amine group at the 2-position. This specific arrangement contributes to its distinct chemical behavior and reactivity profile.

Molecular Identification

The compound possesses well-defined chemical identifiers that facilitate its recognition and characterization in scientific literature and databases.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| CAS Number | 844882-19-5 |

| InChI | InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3 |

| InChIKey | IWODVMXFHKPVBD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CN1CCCC1)N |

Source: Information compiled from PubChem data

Physical Properties

The physical properties of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine include characteristics that determine its behavior in various environments and reactions.

| Property | Description |

|---|---|

| Physical State | Colorless to pale yellow liquid at room temperature |

| Boiling Point | Approximately 206°C at 760 mmHg (estimated based on similar compounds) |

| Density | Approximately 0.9 g/cm³ |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); partially soluble in water |

| Flash Point | Approximately 54°C |

Source: Data derived from analysis of structurally similar compounds

Stereochemistry and Isomerism

The compound exists in multiple stereoisomeric forms due to the presence of a chiral center at the 2-position of the butane chain.

Stereoisomers

The stereochemistry at the C-2 position leads to two possible stereoisomers: (2S)-3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine and (2R)-3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine. The S-isomer has been specifically identified and characterized in the literature .

| Stereoisomer | InChI | SMILES |

|---|---|---|

| (2S)-isomer | InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3/t9-/m1/s1 | CC(C)(C)C@@HN |

| Racemic mixture | InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3 | CC(C)(C)C(CN1CCCC1)N |

Source: Information compiled from PubChem data

Stereoselective Synthesis

Research has shown that stereoselective synthesis of these compounds can be achieved through various methods, including asymmetric Michael additions and stereoselective alkylations . These approaches are crucial for obtaining optically pure compounds for specific applications, particularly in pharmaceutical development.

Chemical Reactivity

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine exhibits reactivity patterns typical of secondary amines, with additional complexities introduced by the pyrrolidine moiety and the tertiary butyl group.

Nucleophilic Properties

The amine group at the 2-position functions as a nucleophile in various reactions:

-

Acylation reactions - forming amides with acid chlorides or anhydrides

-

Alkylation reactions - producing tertiary amines with alkyl halides

-

Reductive amination - reacting with aldehydes or ketones in the presence of reducing agents

-

Carbonyl addition - participating in nucleophilic additions to carbonyl compounds

Oxidation and Reduction Reactions

The compound can undergo various transformation reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., chromium trioxide, potassium permanganate) | Ketones or aldehydes |

| Reduction | Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) | Various alcohols or amines |

| Substitution | Alkyl halides or sulfonates in presence of bases | Substituted derivatives |

Source: Data compiled from multiple research sources

Synthesis Methods

Multiple synthetic routes have been developed for preparing 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine and its derivatives, with varying degrees of efficiency and stereoselectivity.

Common Synthetic Approaches

Industrial Production

For larger-scale synthesis, optimized conditions are employed to maximize yield and minimize byproducts:

-

Reaction carried out in toluene at high concentration (1.6 M)

-

Zinc (3.0 equivalents) used as the reducing agent

-

Copper iodide (10 mol%) employed as a catalyst

-

Water (1.5 equivalents) added to improve reaction efficiency

-

Temperature maintained between 60-80°C for optimal conversion

Applications and Research Findings

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine and its derivatives have been investigated for various applications, predominantly in medicinal chemistry and pharmaceutical research.

Pharmaceutical Applications

The compound has structural features that make it relevant in drug development:

-

The pyrrolidine ring provides conformational flexibility and contributes to binding properties with biological targets

-

The tertiary butyl group offers lipophilicity and steric bulk, affecting membrane permeability

-

The secondary amine function serves as a hydrogen bond donor and acceptor, enhancing interactions with receptors and enzymes

Research Findings in Medicinal Chemistry

While specific pharmacological data for 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine itself is limited in the available literature, related compounds and derivatives have shown promising activities:

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis:

-

Used in the preparation of functionalized heterocycles

-

Employed in the synthesis of chiral ligands for asymmetric catalysis

-

Utilized in the development of peptidomimetics and other biologically active molecules

Comparison with Structurally Similar Compounds

Understanding the relationship between 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine and structurally similar compounds provides insights into structure-activity relationships and potential applications.

Structural Analogs

Structure-Property Relationships

The specific structural features of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine influence its properties in significant ways:

-

The pyrrolidine ring constrains the conformational space of the molecule, affecting its binding properties

-

The dimethyl groups at the 3-position create steric bulk that influences the reactivity of the adjacent amine

-

The secondary amine at the 2-position acts as both a hydrogen bond donor and acceptor, important for molecular recognition

-

The stereocenters present in the molecule can lead to differential biological activities between stereoisomers

Analytical Methods for Characterization

Various analytical techniques are employed to characterize 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine and confirm its structure, purity, and properties.

Spectroscopic Methods

| Technique | Key Features | Information Obtained |

|---|---|---|

| ¹H NMR | Chemical shifts for pyrrolidine protons (δ 2.5-3.5 ppm); methyl groups (δ 0.8-1.0 ppm) | Structural confirmation; stereochemical analysis |

| ¹³C NMR | Characteristic signals for pyrrolidine carbons, amine-bearing carbon, and tert-butyl group | Carbon skeleton verification |

| Mass Spectrometry | Molecular ion peak at m/z 170; fragmentation pattern showing loss of pyrrolidine | Molecular weight confirmation; structural features |

| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹); C-N stretching (1050-1250 cm⁻¹) | Functional group identification |

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purity assessment and separation of stereoisomers. Chiral HPLC columns are particularly valuable for resolving the enantiomers of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine .

Future Research Directions

The study of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine continues to evolve, with several promising avenues for future investigation.

Synthetic Methodology Development

Current research focuses on developing more efficient and stereoselective synthetic routes:

-

Exploration of catalytic asymmetric methods for enantioselective synthesis

-

Development of greener synthetic approaches with reduced environmental impact

-

Investigation of continuous flow chemistry for scalable production

Medicinal Chemistry Applications

Potential areas for pharmaceutical research include:

-

Development of derivatives with enhanced receptor selectivity

-

Investigation of the compound as a scaffold for designing enzyme inhibitors

-

Exploration of its potential in central nervous system (CNS) drug discovery

Material Science Applications

Emerging research may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume